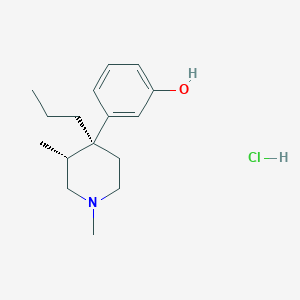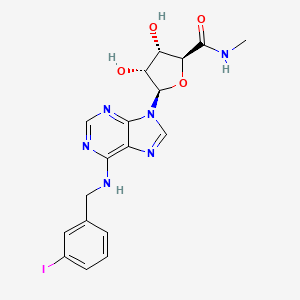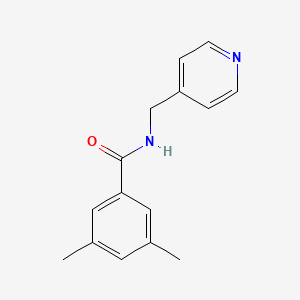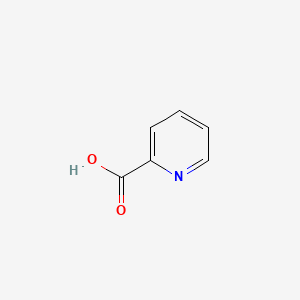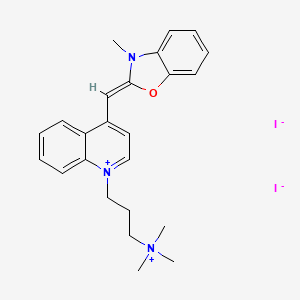
YO-Pro-1
Übersicht
Beschreibung
YO-Pro-1, also known as Oxazole Yellow, is a DNA green fluorescent dye . It is an unsymmetrical C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents . It is commonly used for the detection of apoptotic and necrotic cells .
Molecular Structure Analysis
The molecular formula of this compound is C24H29I2N3O . The CAS registry number, chemical structure, chemical abstract (CA) index name, and other chemical names are listed in the Handbook of Fluorescent Dyes and Probes .Chemical Reactions Analysis
This compound is a non-membrane permeable dye with high affinity for DNA . It exhibits bright green fluorescence when it binds to DNA . The dye does not enter live cells, but it can penetrate the compromised plasma membrane of apoptotic and necrotic cells .Physical And Chemical Properties Analysis
The physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield of this compound are listed in the Handbook of Fluorescent Dyes and Probes .Wissenschaftliche Forschungsanwendungen
Apoptose-Detektion
YO-Pro-1: wird häufig als Marker für Apoptose verwendet, da es Zellen mit geschädigten Plasmamembranen durchdringen kann. Es ist besonders nützlich bei der Identifizierung früher apoptotischer Ereignisse, da es an Nukleinsäuren bindet und bei Zelltod ein fluoreszierendes Signal liefert .
Krebsforschung
In der Krebsforschung wurde this compound als früher Marker für Apoptose nach Radiofrequenzablation von Lebermetastasen von Darmkrebs bewertet. Diese Anwendung ist entscheidend für das Verständnis der Wirksamkeit minimalinvasiver Krebsbehandlungen .
Zellviabilitätsassays
Die Verbindung wird auch in Zellviabilitätsassays eingesetzt. Aufgrund seiner Eigenschaft, nur Zellen mit geschädigten Membranen zu färben, dient es als Indikator für die Zellgesundheit und unterscheidet zwischen lebenden und toten Zellen in einer Population .
Durchflusszytometrie
In der Durchflusszytometrie wird this compound aufgrund seiner hohen Affinität zur Bindung an Nukleinsäuren verwendet, was einen ultrasensitiven Nachweis dieser Moleküle ermöglicht. Dies macht es zu einem hervorragenden Werkzeug für die Analyse von Zellpopulationen basierend auf dem DNA-Gehalt .
Fluoreszenzmikroskopie
Für die Fluoreszenzmikroskopie ist die helle Fluoreszenz von this compound bei der Bindung an Nukleinsäuren ideal für die Kernfärbung. Es hilft bei der Visualisierung von Zellstrukturen und der Bewertung der Integrität des Kernmaterials .
Elektrophoreseanwendungen
This compound wird in Elektrophoreseanwendungen verwendet, um Nukleinsäuren auf festen Trägern nachzuweisen. Seine starke Bindungsaffinität und die geringe Hintergrundfluoreszenz verbessern die Sichtbarkeit von DNA-Banden während der Gelelektrophorese .
Pflanzenzellforschung
In der Pflanzenzellforschung wurde this compound als epifluoreszierender Farbstoff für die Visualisierung von Plastiden- und Mitochondrien-DNA eingesetzt. Diese Anwendung ist von Bedeutung für die Untersuchung der Zellstruktur und -funktion in verschiedenen Pflanzenarten .
Zelluläre Bildgebung
Schließlich wird this compound in der zellulären Bildgebung verwendet, um zwischen apoptotischen und nekrotischen Zellen zu unterscheiden. Seine Permeabilität für Zellen, die Apoptose durchlaufen, macht es zu einem wertvollen Werkzeug für die Untersuchung von Zelltodmechanismen .
Wirkmechanismus
Target of Action
YO-Pro-1, also known as Oxazole Yellow (YP1), is a green fluorescent dye that targets DNA . It has a high affinity for DNA . The primary role of DNA is to store genetic information in the cell, which is crucial for the functioning and reproduction of all known organisms.
Mode of Action
This compound is a non-cell membrane-penetrating dye . During apoptosis, the permeability of the cell membrane changes, allowing this compound to enter the cell and bind to DNA . This results in the emission of bright green fluorescence, making this compound commonly used for the detection of apoptosis and necrosis .
Biochemical Pathways
The biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis is a form of programmed cell death that involves a series of biochemical events leading to characteristic cell changes and death . These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . This compound is used to detect these changes by binding to the DNA of cells undergoing apoptosis .
Pharmacokinetics
Its ability to bind to dna and emit fluorescence upon binding suggests that it may have good bioavailability in cells undergoing apoptosis .
Result of Action
The result of this compound action is the detection of apoptotic and necrotic cells. In apoptotic cells, this compound can penetrate the cell membrane, bind to DNA, and emit bright green fluorescence . Necrotic cells can also be stained by this compound . Therefore, this compound is often used in conjunction with Propidium Iodide (PI) to analyze and identify apoptotic and necrotic cells .
Action Environment
The action of this compound is influenced by the cellular environment. During apoptosis, the permeability of the cell membrane changes, allowing this compound to enter the cell and bind to DNA . Therefore, the efficacy and stability of this compound are dependent on the occurrence of apoptosis and the subsequent changes in cell membrane permeability .
Safety and Hazards
Zukünftige Richtungen
YO-Pro-1 is a promising tool for the detection of apoptotic and necrotic cells. It has been applied in liver parenchymal tissue for the first time . The results suggest that this compound is a very sensitive marker of early cellular events reflecting an early and widespread plasma membrane injury that allows this compound penetration into the cells . Future research may focus on its application in other types of tissues and cells.
Eigenschaften
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRKLSNHXXJLO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29I2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934415 | |
| Record name | 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152068-09-2 | |
| Record name | YO-Pro 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152068092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



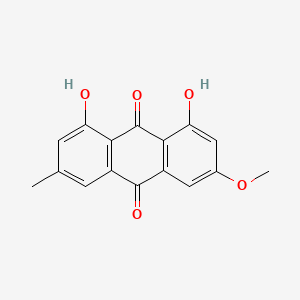
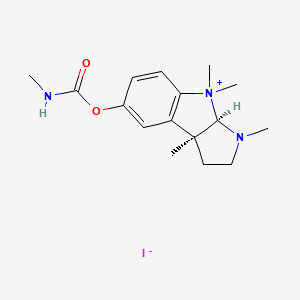
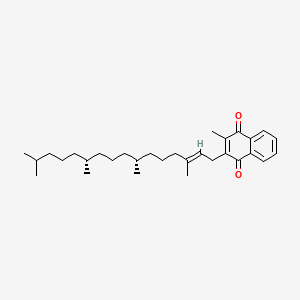
![3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol](/img/structure/B1677773.png)
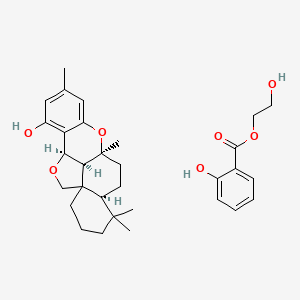
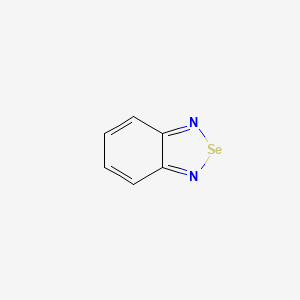
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)
